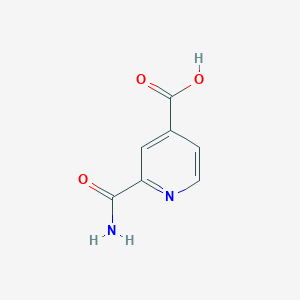

2-Carbamoylisonicotinic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-carbamoylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-6(10)5-3-4(7(11)12)1-2-9-5/h1-3H,(H2,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEKUXDEDZHANI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160601-84-3 | |

| Record name | 2-carbamoylpyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Carbamoylisonicotinic Acid: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Dated: December 25, 2025

Abstract

2-Carbamoylisonicotinic acid, also known as 2-(aminocarbonyl)-4-pyridinecarboxylic acid, is a pyridine derivative with potential applications in pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis methodologies, and known biological activities. While specific experimental data for this compound is limited in publicly available literature, this document consolidates predicted data and information from related structures to serve as a valuable resource for researchers.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] Its core structure consists of a pyridine ring substituted with a carboxylic acid group at the 4-position and a carboxamide group at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₃ | [1] |

| Molecular Weight | 166.13 g/mol | [1] |

| CAS Number | 160601-84-3 | [1] |

| Appearance | White to off-white solid | [1] |

| Boiling Point (Predicted) | 542.6 ± 35.0 °C | [1] |

| Density (Predicted) | 1.458 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.09 ± 0.10 | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available. However, based on the spectroscopic properties of related carboxylic acids and amides, the following characteristic signals can be predicted.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for its functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

N-H Stretch (Amide): Two bands (for a primary amide) around 3100-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid and Amide): Strong absorptions in the range of 1630-1760 cm⁻¹. The exact position will depend on hydrogen bonding.

-

C-N Stretch (Amide): Around 1400 cm⁻¹.

-

C-O Stretch (Carboxylic Acid): In the region of 1210-1320 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet typically downfield, around 10-13 ppm.

-

Amide Protons (-CONH₂): Two broad singlets, typically between 5-8 ppm.

-

Pyridine Ring Protons: Aromatic protons on the pyridine ring would appear in the region of 7-9 ppm, with splitting patterns determined by their positions relative to the substituents.

¹³C NMR:

-

Carboxylic Carbonyl Carbon (-COOH): Expected to resonate in the 165-185 ppm region.

-

Amide Carbonyl Carbon (-CONH₂): Also expected in the 160-180 ppm range.

-

Pyridine Ring Carbons: Aromatic carbons would appear in the 120-150 ppm region.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 166, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water (H₂O), carbon monoxide (CO), and the carboxamide group (-CONH₂).

Synthesis and Experimental Protocols

One potential synthetic route could involve the selective hydrolysis of a dinitrile precursor, 2,4-dicyanopyridine. Another approach could be the amidation of a corresponding ester or acid chloride at the 2-position of an isonicotinic acid derivative. A patent for the preparation of 2,4-pyridine dicarboxylic acid suggests that the corresponding carboxamides can be prepared from N-heterocyclic compounds by reaction with formamide in the presence of peroxodisulfuric acid or a peroxodisulfate, followed by alkaline hydrolysis to yield the carboxylic acids.[2]

Workflow for a potential synthesis route:

Caption: Potential synthesis workflow for this compound.

Biological Activity and Potential Applications

Specific biological activity data for this compound is scarce in the public domain. However, the isonicotinic acid scaffold and its derivatives are known to exhibit a wide range of biological activities.

-

Anti-inflammatory Activity: Isonicotinic acid derivatives have been investigated as inhibitors of enzymes such as cyclooxygenase-2 (COX-2), which are involved in inflammatory processes.[1] Molecular docking studies have suggested that isonicotinoyl compounds may bind to the active site of COX-2.[1]

-

Antimicrobial and Antifungal Activity: Pyridine carboxamide derivatives have been synthesized and evaluated for their antifungal activity, with some compounds showing inhibitory effects against various plant pathogens.[2] Some of these compounds have been identified as potential succinate dehydrogenase inhibitors.[2]

-

Antimalarial Activity: Certain pyridine derivatives have been synthesized and shown to possess in vivo anti-malarial activity against Plasmodium berghei.[3]

-

Enzyme Inhibition: The isonicotinic acid core is present in isoniazid, a frontline antitubercular drug that inhibits mycolic acid synthesis.[4][5] This suggests that derivatives of isonicotinic acid could be explored as inhibitors of various enzymes.

Given these activities in related compounds, this compound could be a candidate for screening in various biological assays, including those for anti-inflammatory, antimicrobial, and enzyme inhibitory activities.

Logical Relationship of Potential Biological Investigation:

Caption: Logical flow for investigating the biological properties of this compound.

Conclusion

This compound is a molecule of interest with predicted physicochemical properties that suggest its potential as a scaffold in medicinal and agricultural chemistry. While detailed experimental data is currently limited, this guide provides a foundational understanding based on available information and data from analogous structures. Further research is warranted to experimentally validate the predicted properties, develop robust synthetic protocols, and explore the biological activities of this compound. The information presented here should serve as a valuable starting point for researchers and drug development professionals interested in exploring the potential of this compound and its derivatives.

References

- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]

- 5. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Carbamoylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-carbamoylisonicotinic acid, a pyridine derivative of interest in medicinal chemistry and drug development. This document details a plausible synthetic route, outlines experimental protocols, and presents expected characterization data.

Synthesis of this compound

A viable synthetic route to this compound involves the direct carbamoylation of isonicotinic acid. A patented method describes the reaction of a nitrogen-containing aromatic heterocyclic compound with formamide in the presence of a peroxodisulfate.[1] This approach offers a direct conversion of the carboxylic acid at the 4-position to a carbamoyl group at the 2-position.

Reaction Scheme:

Experimental Protocol

The following protocol is adapted from a general procedure for the carbamoylation of pyridine derivatives.[1]

Materials:

-

Isonicotinic acid

-

Acetonitrile

-

Sulfuric acid (98%)

-

Formamide

-

Ammonium peroxodisulfate

-

Water

Procedure:

-

Suspend isonicotinic acid (1.0 eq) in acetonitrile.

-

Add sulfuric acid (0.4 eq) to the suspension.

-

Add a solution of formamide (5.5 eq) in water.

-

Heat the mixture to 70°C.

-

Add ammonium peroxodisulfate (1.4 eq) portion-wise, maintaining the temperature below 75°C.

-

After the addition is complete, stir the reaction mixture at 73°C for 90 minutes.

-

Upon completion, add water to the reaction mixture.

-

Cool the mixture to 0-5°C and adjust the pH to approximately 3 with a suitable base (e.g., concentrated ammonia solution).

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the characterization of the closely related isomer, 2-carbamoylnicotinic acid, and general spectroscopic principles.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₆N₂O₃ |

| Molecular Weight | 166.14 g/mol [2] |

| Appearance | White to off-white solid |

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad)[3][4] |

| N-H stretch (Amide) | 3400-3200 (medium) |

| C=O stretch (Carboxylic Acid) | 1725-1700 (strong)[3][4] |

| C=O stretch (Amide) | 1680-1630 (strong)[3][4] |

| C-N stretch (Amide) | 1420-1380 |

| C-O stretch (Carboxylic Acid) | 1320-1210 |

Note: The IR spectrum for the related isomer, 2-carbamoylnicotinic acid, is available and can be used for comparison.[2][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the amide protons. The acidic proton of the carboxylic acid may appear as a broad singlet at a downfield chemical shift.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Pyridine H-3 | 8.0 - 8.2 | d |

| Pyridine H-5 | 7.8 - 8.0 | dd |

| Pyridine H-6 | 8.5 - 8.7 | d |

| -CONH₂ | 7.5 - 8.5 (broad) | s |

| -COOH | 10.0 - 13.0 (broad) | s |

¹³C NMR: The carbon NMR spectrum will show signals for the seven carbon atoms in the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | 165 - 170 |

| C-3 | 120 - 125 |

| C-4 | 140 - 145 |

| C-5 | 125 - 130 |

| C-6 | 150 - 155 |

| -C=O (Amide) | 168 - 172 |

| -C=O (Carboxylic Acid) | 170 - 175 |

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

| Ion | Expected m/z |

| [M]+ | 166 |

| [M-OH]+ | 149 |

| [M-COOH]+ | 121 |

| [M-CONH₂]+ | 122 |

Experimental and Logical Workflows

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Characterization Workflow

This diagram outlines the process for confirming the structure and purity of the synthesized product.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic protocol, based on existing literature, offers a direct and efficient method for its preparation. The provided characterization data, while based on analogous compounds and spectroscopic principles, serves as a reliable reference for researchers. The workflows presented offer a clear visual representation of the experimental processes involved. This document is intended to be a valuable resource for scientists and professionals engaged in the fields of chemical synthesis and drug discovery.

References

Structure Elucidation of 2-Carbamoylisonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-carbamoylisonicotinic acid. While detailed experimental data for this specific molecule is not extensively available in the public domain, this document compiles its known properties and predicts its spectral characteristics based on established principles of organic chemistry and spectroscopy. It outlines a plausible synthetic route and the corresponding characterization techniques that would be employed for its definitive structural confirmation. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of isonicotinic acid derivatives for applications in medicinal chemistry and drug development.

Introduction

This compound is a derivative of isonicotinic acid, a pyridine carboxylic acid isomer. The presence of both a carboxylic acid and a carboxamide functional group on the pyridine ring suggests its potential for diverse chemical interactions and biological activities. The structural elucidation of such molecules is fundamental for understanding their chemical reactivity, pharmacokinetic properties, and potential as therapeutic agents. This guide details the methodologies and expected data for the comprehensive structural characterization of this compound.

Chemical Structure

The chemical structure of this compound is presented below. The molecule consists of a pyridine ring substituted at the 2-position with a carbamoyl group (-CONH₂) and at the 4-position with a carboxylic acid group (-COOH).

Proposed Synthesis

A plausible synthetic route to this compound can be envisioned starting from a suitable precursor like 2-cyano-isonicotinic acid or a derivative thereof. A common method involves the hydrolysis of a nitrile group to a primary amide. The following workflow outlines a potential synthetic pathway.

Experimental Protocol (Hypothetical):

-

Esterification of 2-Cyanoisonicotinic Acid: To a solution of 2-cyanoisonicotinic acid in methanol, thionyl chloride is added dropwise at 0 °C. The reaction mixture is then refluxed for several hours. After completion, the solvent is removed under reduced pressure to yield methyl 2-cyanoisonicotinate.

-

Partial Hydrolysis to Amide: The resulting ester is dissolved in a suitable solvent, and a controlled amount of hydrogen peroxide and a base (e.g., sodium hydroxide) is added. The reaction is carefully monitored to achieve partial hydrolysis of the nitrile to the primary amide, yielding methyl 2-carbamoylisonicotinate.

-

Hydrolysis to Carboxylic Acid: The methyl ester is then hydrolyzed using a mild base such as lithium hydroxide in a mixture of water and a co-solvent like THF. Acidification of the reaction mixture would then precipitate the final product, this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the protons of the carbamoyl and carboxylic acid groups.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine H (positions 3, 5, 6) | 7.5 - 9.0 | d, d, s | 1H, 1H, 1H |

| -COOH | 10.0 - 13.0 | br s | 1H |

| -CONH₂ | 7.0 - 8.5 | br s | 2H |

d: doublet, s: singlet, br s: broad singlet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| C=O (Amide) | 160 - 170 |

| Pyridine C (substituted) | 140 - 160 |

| Pyridine C (unsubstituted) | 120 - 140 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H, N-H, C=O, and C-N bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| N-H (Amide) | 3100 - 3500 | Medium (two bands) |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O (Amide) | 1650 - 1690 | Strong |

| C-N (Amide) | 1350 - 1450 | Medium |

Mass Spectrometry

The mass spectrum (e.g., using electrospray ionization, ESI) would be expected to show the molecular ion peak corresponding to the mass of the molecule.

| Ion | Predicted m/z |

| [M+H]⁺ | 167.04 |

| [M-H]⁻ | 165.03 |

X-ray Crystallography (Predicted)

For a definitive solid-state structure, single-crystal X-ray diffraction would be the method of choice. If suitable crystals can be grown, this technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding between the carboxylic acid and carbamoyl groups, which would likely lead to the formation of dimers or extended networks in the crystal lattice.

Biological Significance

While no specific biological activities or signaling pathway involvements for this compound have been found in the searched literature, isonicotinic acid and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitubercular properties. The presence of the carbamoyl and carboxylic acid groups provides sites for potential interactions with biological targets, making this compound and its analogs interesting candidates for further investigation in drug discovery programs.

Conclusion

This technical guide provides a foundational understanding of the structural elucidation of this compound. Although a complete set of experimental data is not currently available, the predicted spectroscopic data and a plausible synthetic route offer a solid starting point for researchers. The methodologies outlined herein, from synthesis to comprehensive spectroscopic analysis, provide a clear roadmap for the definitive characterization of this and related isonicotinic acid derivatives. Further research into the synthesis and biological evaluation of this compound is warranted to explore its potential in medicinal chemistry.

Solubility of 2-Carbamoylisonicotinic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Carbamoylisonicotinic acid in organic solvents. Due to the limited availability of direct quantitative data for this specific compound in publicly accessible literature, this document presents a detailed analysis based on the solubility of structurally analogous compounds, namely picolinic acid and nicotinic acid. Furthermore, this guide furnishes detailed experimental protocols for the accurate determination of the solubility of this compound, empowering researchers to generate precise data for their specific applications.

Introduction

This compound is a pyridinecarboxylic acid derivative with potential applications in pharmaceutical and materials science. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological evaluation. The presence of both a carboxylic acid and a carbamoyl (amide) group in its structure suggests a complex solubility profile, influenced by the polarity, hydrogen bonding capabilities, and protic or aprotic nature of the solvent.

Estimated Solubility Profile of this compound

The chemical structure of this compound features a pyridine ring, a carboxylic acid group at position 4, and a carbamoyl group at position 2. This combination of functional groups imparts a high degree of polarity and the capacity for extensive hydrogen bonding, both as a donor and an acceptor.

It is anticipated that this compound will exhibit:

-

Low solubility in non-polar solvents such as hexanes and toluene.

-

Moderate to good solubility in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, which can engage in hydrogen bonding with the solute.

-

Variable solubility in polar protic solvents such as water, methanol, and ethanol. While these solvents are polar, the solubility will be highly dependent on the interplay between solvent-solute and solute-solute interactions (crystal lattice energy).

Comparative Solubility Data of Structurally Related Compounds

To provide a practical framework for estimating the solubility of this compound, the following table summarizes the available quantitative solubility data for picolinic acid (2-pyridinecarboxylic acid) and nicotinic acid (3-pyridinecarboxylic acid) in various organic solvents. The presence of the additional carbamoyl group in this compound is expected to increase its polarity and hydrogen bonding potential, likely leading to different solubility values compared to these analogues.

| Solvent | Compound | Temperature (°C) | Solubility ( g/100g solvent) |

| Water | Picolinic Acid | 20 | Soluble |

| Ethanol | Picolinic Acid | 20 | Soluble |

| Acetonitrile | Picolinic Acid | 25 | 1.7 |

| Water | Nicotinic Acid | 25 | 1.8 |

| Ethanol | Nicotinic Acid | 25 | 1.1 |

| Acetone | Nicotinic Acid | 25 | 0.16 |

| Diethyl Ether | Nicotinic Acid | 25 | 0.03 |

| Dimethyl Sulfoxide (DMSO) | Nicotinic Acid | 25 | 18.7 |

Note: This data is compiled from various sources and should be used for comparative purposes only.

Experimental Protocol for Solubility Determination

The recommended method for determining the thermodynamic solubility of this compound is the shake-flask method , followed by quantitative analysis of the saturated solution using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

HPLC column appropriate for the analyte and solvent system

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Figure 1. Experimental workflow for the determination of the solubility of this compound.

Detailed Procedure

-

Preparation of the Suspension:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath.

-

Agitate the suspensions for a predetermined period (e.g., 24-72 hours) to allow the system to reach thermodynamic equilibrium. The exact time should be determined by preliminary experiments, ensuring that the concentration of the dissolved solid does not change over time.

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid material.

-

Filtration: Carefully draw the supernatant using a syringe and filter it through a solvent-compatible syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

-

-

Sample Preparation for Analysis:

-

Carefully transfer a known aliquot of the clear, saturated supernatant to a volumetric flask.

-

Dilute the sample with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Inject the diluted sample solution into the HPLC system and record the chromatogram.

-

-

Data Analysis and Calculation:

-

Determine the concentration of this compound in the diluted sample by using the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100g of solvent, or mol/L.

-

Conclusion

While direct experimental data on the solubility of this compound in organic solvents is currently scarce, this technical guide provides a robust framework for researchers to understand, estimate, and experimentally determine this critical physicochemical property. By leveraging comparative data from structurally similar compounds and employing the detailed experimental protocols outlined herein, scientists and drug development professionals can generate the high-quality solubility data necessary to advance their research and development activities.

Spectroscopic and Structural Characterization of 2-Carbamoylisonicotinic Acid: A Technical Overview

Introduction

2-Carbamoylisonicotinic acid is a pyridine derivative of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and manufacturing settings. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The predicted spectroscopic data for this compound is summarized in the following tables. These predictions are based on the analysis of its chemical structure and comparison with known spectroscopic data of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.80 | d | 1H | H6 |

| ~8.20 | s | 1H | H3 |

| ~7.90 | d | 1H | H5 |

| ~7.60 (broad s) | s | 1H | -CONH₂ |

| ~7.40 (broad s) | s | 1H | -CONH₂ |

| ~13.5 (broad s) | s | 1H | -COOH |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Carboxylic Acid) |

| ~165 | C=O (Amide) |

| ~152 | C4 |

| ~150 | C2 |

| ~148 | C6 |

| ~125 | C5 |

| ~122 | C3 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 3350 - 3150 | Medium | N-H stretch (Amide) |

| ~1720 | Strong | C=O stretch (Carboxylic Acid) |

| ~1680 | Strong | C=O stretch (Amide I) |

| ~1600 | Medium | N-H bend (Amide II) |

| 1600 - 1450 | Medium-Weak | C=C and C=N stretching (Aromatic ring) |

| 1300 - 1200 | Medium | C-O stretch (Carboxylic Acid) |

| ~1250 | Medium | C-N stretch (Amide) |

Mass Spectrometry (MS)

Mass spectrometry of this compound would provide information about its molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 166 | [M]⁺ (Molecular Ion) |

| 149 | [M-NH₃]⁺ |

| 122 | [M-CO₂]⁺ or [M-NH₂CO+H]⁺ |

| 121 | [M-COOH]⁺ |

| 78 | Pyridine fragment |

Experimental Protocols and Workflow

The following sections detail the standard experimental procedures for obtaining the spectroscopic data presented above.

General Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic characterization of a compound like this compound is outlined below.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range, typically from 4000 to 400 cm⁻¹. Collect a background spectrum of the empty sample holder (or clean ATR crystal) first, and then the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS) Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the sample as needed for the specific instrument.

-

Instrumentation: A variety of mass spectrometers can be used, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, typically coupled with an electrospray ionization (ESI) source.

-

Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum in positive or negative ion mode. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Data Analysis: Determine the mass of the molecular ion and compare it to the calculated exact mass of this compound. Analyze the fragmentation pattern to confirm the structure.

Unveiling the Therapeutic Potential of 2-Carbamoylisonicotinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of 2-carbamoylisonicotinic acid derivatives and their structurally related analogs, including nicotinamides and 2-aminonicotinic acids. This document summarizes key findings on their anticancer, antimicrobial, and enzyme inhibitory properties, presenting quantitative data, detailed experimental methodologies, and insights into their mechanisms of action to support further research and development in this promising area of medicinal chemistry.

Biological Activities: A Quantitative Perspective

Derivatives of the nicotinamide scaffold, which is structurally analogous to this compound, have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data from various studies, providing a comparative analysis of their potency.

Table 1: Anticancer Activity of Nicotinamide Derivatives

| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Nicotinamide Analog 7 | HCT-116 (Colon) | Cytotoxicity | 15.70 | [1] |

| Nicotinamide Analog 7 | HepG-2 (Liver) | Cytotoxicity | 15.50 | [1] |

| Nicotinamide Analog 10 | HCT-116 (Colon) | Cytotoxicity | 15.40 | [1] |

| Nicotinamide Analog 10 | HepG-2 (Liver) | Cytotoxicity | 9.80 | [1] |

| Nicotinamide Analog 11 | HCT-116 (Colon) | Cytotoxicity | 20.17 | [1] |

| Nicotinamide Analog 11 | HepG-2 (Liver) | Cytotoxicity | 21.60 | [1] |

| Nicotinamide Analog 6 | HCT-116 (Colon) | Cytotoxicity | 22.09 | [1] |

| Nicotinamide Analog 6 | HepG-2 (Liver) | Cytotoxicity | 19.50 | [1] |

Table 2: Antimicrobial Activity of Nicotinamide and 2-Aminonicotinic Acid Derivatives

| Compound/Derivative | Microorganism | Assay Type | MIC (mM) | Reference |

| Nicotinamide | P. aeruginosa | Broth Microdilution | 1.5-4% (w/v) | [2] |

| Nicotinamide | A. brasiliensis | Broth Microdilution | 1.5-4% (w/v) | [2] |

| Nicotinamide Hydrazide NC 3 | P. aeruginosa | Broth Microdilution | 0.016 | [3] |

| Nicotinamide Hydrazide NC 3 | K. pneumoniae | Broth Microdilution | 0.016 | [3] |

| Nicotinamide Hydrazide NC 5 | Gram-positive bacteria | Broth Microdilution | 0.03 | [3] |

| Nicotinamide Hydrazide NC 4 | C. albicans | Broth Microdilution | < 1 | [3] |

Table 3: Enzyme Inhibitory Activity of Nicotinamide Derivatives

| Compound/Derivative | Enzyme Target | Assay Type | IC50 (nM) | Reference |

| Nicotinamide Analog 11 | VEGFR-2 | Enzyme Inhibition | 86.60 | [1] |

| Nicotinamide Analog 10 | VEGFR-2 | Enzyme Inhibition | 145.1 | [1] |

| Nicotinamide Analog 7 | VEGFR-2 | Enzyme Inhibition | 250.2 | [1] |

| Nicotinamide Analog 6 | VEGFR-2 | Enzyme Inhibition | 291.9 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., HCT-116, HepG-2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (this compound derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility: Broth Microdilution Method for MIC Determination

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds

-

Standard antimicrobial agents (positive control)

-

Inoculum suspension adjusted to 0.5 McFarland standard

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plates.

-

Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition: Carbonic Anhydrase Assay

This assay measures the inhibition of carbonic anhydrase activity, which catalyzes the hydration of CO₂.

Materials:

-

Purified carbonic anhydrase (human or bovine)

-

Tris-HCl buffer (pH 7.4)

-

p-Nitrophenyl acetate (p-NPA) as substrate

-

Test compounds

-

Acetazolamide (standard inhibitor)

-

96-well plate

-

Microplate reader

Procedure:

-

Assay Preparation: Add Tris-HCl buffer, the test compound at various concentrations, and the carbonic anhydrase enzyme solution to the wells of a 96-well plate.

-

Pre-incubation: Incubate the plate at room temperature for a short period to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding the substrate (p-NPA) to all wells.

-

Kinetic Measurement: Immediately measure the change in absorbance at 400-405 nm over time using a microplate reader. The product, p-nitrophenol, is colored.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their rational design and development as therapeutic agents.

Anticancer Mechanisms

Nicotinamide and its derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells through various signaling pathways.

-

Induction of Apoptosis: Nicotinamide can trigger the intrinsic mitochondrial apoptosis pathway. This process is often initiated by an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[4] Furthermore, inhibition of Poly (ADP-ribose) polymerase-1 (PARP1) by nicotinamide has been linked to the induction of apoptosis in melanoma cells.[5] Some nicotinamide derivatives also exhibit anticancer activity by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1]

Caption: Proposed anticancer mechanisms of nicotinamide derivatives.

-

Cell Cycle Arrest: Certain derivatives can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For example, some compounds have been shown to induce G2/M or G0/G1 phase arrest.

References

- 1. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinamide induces mitochondrial-mediated apoptosis through oxidative stress in human cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinamide Promotes Apoptosis in Malignant Melanoma via PARP1 Inhibition and Mitochondrial Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of 2-Carbamoylisonicotinic Acid Analogs: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Potential Therapeutic Targets and Signaling Pathways for a Promising Class of Bioactive Molecules

Introduction

Isonicotinic acid and its derivatives have long been a focal point in medicinal chemistry, with prominent examples like the anti-tuberculosis drug isoniazid demonstrating their therapeutic potential. The introduction of a carbamoyl group at the 2-position of the isonicotinic acid scaffold presents a novel chemical entity with the potential for unique biological activities. While direct experimental data on the mechanism of action of 2-Carbamoylisonicotinic acid analogs is nascent, this technical guide synthesizes current knowledge on structurally related compounds to postulate potential molecular targets and signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of molecules. By examining the established mechanisms of analogous pyridine carboxamides and nicotinamide derivatives, we can delineate a strategic path forward for the investigation and development of this compound analogs as potential therapeutic agents.

Postulated Mechanisms of Action

Based on the structural features of this compound, which combines a pyridine carboxylic acid core with a carboxamide functional group, several potential mechanisms of action can be hypothesized. These are primarily drawn from the known biological activities of nicotinamide and other pyridine-2-carboxamide derivatives.

Modulation of NAD⁺-Dependent Signaling Pathways

The structural similarity of the isonicotinic acid core to nicotinic acid (a form of vitamin B3) and the presence of a carboxamide group, as seen in nicotinamide, suggest that this compound analogs could interfere with cellular metabolism and signaling pathways that are dependent on nicotinamide adenine dinucleotide (NAD⁺). Nicotinamide itself is a precursor for NAD⁺ and also acts as an inhibitor of sirtuins (SIRT1-7) and poly(ADP-ribose) polymerases (PARPs), which are key enzymes in a variety of cellular processes including DNA repair, inflammation, and metabolism.[1][2][3][4]

Potential Targets:

-

Sirtuins (e.g., SIRT1): These NAD⁺-dependent deacetylases regulate transcription, metabolism, and cellular stress responses. Inhibition of SIRT1 has been explored as a therapeutic strategy in cancer.[1]

-

Poly(ADP-ribose) Polymerases (e.g., PARP1): These enzymes are crucial for DNA repair. PARP inhibitors are an established class of anti-cancer drugs.[1][4]

Kinase Inhibition

Recent studies have identified pyridine-2-carboxamide derivatives as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[5][6][7] HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy. The pyridine-2-carboxamide scaffold acts as a pharmacophore that can be optimized for high inhibitory activity and selectivity against specific kinases.

Potential Target:

-

Hematopoietic Progenitor Kinase 1 (HPK1): A member of the MAP4K family of serine/threonine kinases.

Data Presentation: Illustrative Quantitative Data

As direct quantitative data for this compound analogs are not yet available in the public domain, the following tables present illustrative data based on the activities of structurally related compounds. These tables are intended to provide a framework for the types of quantitative data that should be generated and how they can be structured for comparative analysis.

Table 1: Illustrative Enzyme Inhibition Data

| Compound ID | Target Enzyme | Assay Type | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |

| Analog A | SIRT1 | Fluorometric Assay | [Data] | Nicotinamide | [Data] |

| Analog B | PARP1 | Chemiluminescent Assay | [Data] | Olaparib | [Data] |

| Analog C | HPK1 | Kinase Glo Assay | [Data] | Compound 19[6] | [Data] |

Table 2: Illustrative Cellular Activity Data

| Compound ID | Cell Line | Assay Type | GI₅₀ (µM) | Mechanism of Action |

| Analog D | MCF-7 (Breast Cancer) | MTT Assay | [Data] | Cell Cycle Arrest |

| Analog E | Jurkat (T-cell Leukemia) | Proliferation Assay | [Data] | T-cell Activation |

| Analog F | A549 (Lung Cancer) | Apoptosis Assay | [Data] | Induction of Apoptosis |

Experimental Protocols

To elucidate the mechanism of action of this compound analogs, a systematic approach involving a series of biochemical and cell-based assays is required. The following protocols are based on standard methodologies used for target validation and compound characterization.

General Workflow for Mechanism of Action Studies

Detailed Methodologies

a. Enzyme Inhibition Assays (Illustrative for Kinase Inhibition)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a specific kinase (e.g., HPK1).

-

Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide), ATP, test compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

-

b. Cell-Based Proliferation Assay (MTT Assay)

-

Objective: To assess the effect of the test compounds on the proliferation of a specific cell line.

-

Materials: Selected cell line, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with the solubilizing agent.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to a vehicle-treated control.

-

Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

-

c. Western Blotting for Signaling Pathway Analysis

-

Objective: To investigate the effect of the test compounds on the phosphorylation status or expression levels of key proteins in a specific signaling pathway.

-

Materials: Selected cell line, appropriate antibodies (primary and secondary), lysis buffer, protease and phosphatase inhibitors, protein quantification assay kit, SDS-PAGE gels, and a western blot imaging system.

-

Procedure:

-

Treat cells with the test compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., phospho-SLP-76, total SLP-76, β-actin).

-

Incubate with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine changes in protein expression or phosphorylation.

-

Conclusion and Future Directions

The structural characteristics of this compound analogs position them as a compelling class of compounds for further investigation in drug discovery. While direct experimental evidence is currently limited, the established mechanisms of action of structurally related nicotinamide and pyridine-2-carboxamide derivatives provide a strong rationale for exploring their potential as modulators of NAD⁺-dependent pathways and as kinase inhibitors. The experimental protocols outlined in this guide offer a systematic approach to elucidate their precise molecular targets and cellular effects. Future research should focus on synthesizing a diverse library of these analogs and subjecting them to rigorous biochemical and cellular screening to identify lead compounds with potent and selective activity. Subsequent in-depth mechanistic studies, including target identification and validation, will be crucial for advancing these promising molecules towards preclinical and clinical development.

References

- 1. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Possible mechanisms of cancer prevention by nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mskcc.org [mskcc.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. | Semantic Scholar [semanticscholar.org]

- 6. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

A Historical and Technical Guide to the Discovery of Isonicotinic Acid Derivatives

This technical guide provides a comprehensive overview of the historical literature concerning the discovery of isonicotinic acid derivatives, with a primary focus on the seminal antitubercular drug, isoniazid, and its close relative, iproniazid. Designed for researchers, scientists, and drug development professionals, this document delves into the initial synthesis, the serendipitous discovery of biological activity, and the early understanding of the mechanisms of action that paved the way for modern therapies.

The Genesis of a Wonder Drug: From Obscurity to Landmark Discovery

The journey of isonicotinic acid derivatives from chemical curiosities to cornerstone pharmaceuticals is a compelling narrative of serendipity, independent discovery, and methodical science.

Early Synthesis of Isonicotinic Acid and Isoniazid

Isonicotinic acid, or pyridine-4-carboxylic acid, is a derivative of pyridine.[1] Its synthesis became particularly significant following the discovery of its potent hydrazide derivative.[2] Historically, isonicotinic acid has been synthesized via the oxidation of 4-methylpyridine (4-picoline).[1][3]

The first synthesis of what would later be known as isoniazid (isonicotinic acid hydrazide, INH) was documented in 1912. Hans Meyer and his doctoral student Josef Mally, at the German University in Prague, were investigating hydrazides of pyridinecarboxylic acids. By reacting ethyl isonicotinate with hydrazine hydrate, they produced a compound with a melting point of 163°C.[4] Despite its publication, the compound's remarkable therapeutic potential remained undiscovered for four decades.[4][5]

The Convergent Discovery of Antitubercular Activity

The early 1950s marked a watershed moment in the fight against tuberculosis. The antitubercular properties of isoniazid were discovered nearly simultaneously and independently by three separate pharmaceutical companies: Hoffmann-La Roche, the Squibb Institute for Medical Research, and Bayer in West Germany.[5][6][7] This flurry of research was spurred by several key preceding findings:

-

Gerhard Domagk's work on sulfa drugs and thiosemicarbazones at Bayer laid the groundwork for investigating synthetic antitubercular agents.[7][8][9]

-

The observation in the 1940s that nicotinamide , a related pyridine derivative, exhibited some activity against Mycobacterium tuberculosis in vitro and in infected guinea pigs.[4][10][11]

Researchers at Squibb, led by Harry L. Yale, and at Hoffmann-La Roche, led by H. Herbert Fox, were working to synthesize and test derivatives of isonicotinaldehyde thiosemicarbazone.[6][12] During this process, the intermediate compound, isonicotinyl-hydrazine (isoniazid), was found to possess unexpectedly potent antitubercular activity, far exceeding that of the final intended product.[6] This serendipitous finding was quickly confirmed, and clinical trials commenced, demonstrating its profound efficacy.[6][13]

Quantitative Data and Physicochemical Properties

The initial characterization of these compounds provided foundational data for future development.

| Compound | Chemical Name | Year of First Synthesis | Melting Point (°C) | Molecular Formula | Molar Mass (g·mol⁻¹) |

| Isonicotinic Acid | Pyridine-4-carboxylic acid | - | 310 (sublimes) | C₆H₅NO₂ | 123.111 |

| Isoniazid (INH) | Isonicotinic acid hydrazide | 1912 | 163 (recrystallized)[4], 170-173[14] | C₆H₇N₃O | 137.142 |

| Iproniazid | 1-isonicotinyl-2-isopropylhydrazine | ~1951 | - | C₉H₁₃N₃O | 179.22 |

Data compiled from multiple sources.[1][4][14]

Foundational Experimental Protocols

The methods used in the discovery and development of these derivatives, while rudimentary by modern standards, were robust and effective.

Synthesis of Isoniazid (Historical Methods)

Two primary historical laboratory-scale synthesis routes for isoniazid have been described.

Method 1: From Ethyl Isonicotinate [4][15]

-

Esterification: Isonicotinic acid is converted to its ethyl ester, isonicotinic acid ethyl ester, via an acid-catalyzed esterification with ethanol.[16]

-

Reactant Dissolution: A mixture of the ethyl ester of isonicotinic acid, ethanol, and hydrazine hydrate is prepared.[15]

-

Reaction: The mixture is heated to approximately 70-75°C.[15]

-

Aminolysis: The hydrazine attacks the carbonyl carbon, leading to the elimination of ethanol and the formation of isoniazid.[16]

-

Purification: The resulting isoniazid is purified by recrystallization.

Method 2: From 4-Cyanopyridine [4][14]

-

Hydrolysis: 4-cyanopyridine undergoes basic hydrolysis, converting the cyano group into an amide, forming isonicotinamide.

-

Reaction with Hydrazine: The isonicotinamide is then reacted with hydrazine hydrate to yield isoniazid.

Synthesis of Isonicotinoyl Hydrazones

A common strategy for creating isoniazid derivatives involves the synthesis of isonicotinoyl hydrazones, which often exhibit significant antitubercular activity.[5]

-

Dissolution of Reactants: Dissolve an equimolar amount of isoniazid in a suitable solvent like ethanol.[5]

-

Addition of Aldehyde/Ketone: To this solution, add an equimolar amount of the desired aldehyde or ketone.

-

Catalyst (Optional): A few drops of glacial acetic acid can be added to catalyze the condensation reaction.[5]

-

Reaction: The mixture is heated to reflux and stirred for several hours until the reaction is complete.

-

Isolation and Purification: The product is isolated, typically by filtration, and purified by recrystallization.

Early In Vivo Efficacy Testing: Murine Tuberculosis Model

The primary model for screening antitubercular compounds was the mouse infected with Mycobacterium tuberculosis.

-

Infection: Mice were infected with a standardized inoculum of M. tuberculosis.

-

Treatment: Following infection, cohorts of mice were administered the test compounds (e.g., isoniazid) orally or via injection over a set period.

-

Endpoint Evaluation: The efficacy of the compound was determined by comparing the survival rates and the extent of tuberculous lesions in the lungs and other organs of treated mice versus an untreated control group.

Elucidating the Mechanism of Action

The discovery of how isoniazid works was a multi-decade endeavor that transformed the understanding of targeted chemotherapy.

Isoniazid: A Prodrug Targeting Mycolic Acid Synthesis

It was soon established that isoniazid is a prodrug, meaning it requires activation within the bacterial cell to exert its effect.[12][17]

-

Activation: Inside Mycobacterium tuberculosis, isoniazid is activated by the bacterial catalase-peroxidase enzyme, KatG.[4][10][17] This activation process converts INH into several reactive species, including an isonicotinic acyl radical.[12][17]

-

Adduct Formation: The isonicotinoyl radical spontaneously couples with NADH to form a nicotinoyl-NAD adduct.[4][12]

-

Target Inhibition: This adduct binds tightly to the enoyl-acyl carrier protein reductase, known as InhA.[4][12][17] This binding action blocks the natural substrate, preventing the synthesis of mycolic acids.[4][17]

-

Bactericidal Effect: Mycolic acids are essential, long-chain fatty acids that are critical components of the mycobacterial cell wall.[17] The inhibition of their synthesis disrupts the cell wall's integrity, leading to bacterial cell death.[17] This action is most effective against rapidly dividing mycobacteria.[4][17]

Iproniazid: The First Monoamine Oxidase Inhibitor (MAOI)

Iproniazid, an isopropyl derivative of isoniazid, was also initially developed to treat tuberculosis.[18][19] During clinical trials, researchers observed that patients treated with iproniazid experienced unusual side effects, including elevated mood and euphoria.[18][20] This serendipitous discovery marked the birth of the first antidepressant drug.[18]

It was later determined that iproniazid functions by irreversibly inhibiting monoamine oxidase (MAO), an enzyme responsible for breaking down neurotransmitters like serotonin and dopamine.[18] This inhibition leads to increased concentrations of these neurotransmitters in the brain, alleviating depressive symptoms. However, due to reports of significant hepatotoxicity, iproniazid was withdrawn from most markets in the early 1960s.[19][20]

Visualized Workflows and Pathways

To clarify the historical and biochemical processes, the following diagrams illustrate key relationships and mechanisms.

Caption: A timeline of key events in the discovery of isonicotinic acid derivatives.

Caption: The synthetic pathway from isonicotinic acid to isoniazid.

Caption: The activation and target inhibition pathway of isoniazid.

References

- 1. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 2. chempanda.com [chempanda.com]

- 3. Isonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Isoniazid - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. brieflands.com [brieflands.com]

- 7. Chemical & Engineering News: Top Pharmaceuticals: Isoniazid [pubsapp.acs.org]

- 8. Gerhard Domagk | Research Starters | EBSCO Research [ebsco.com]

- 9. Gerhard Domagk - Wikipedia [en.wikipedia.org]

- 10. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lessons from Seven Decades of Antituberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.com [encyclopedia.com]

- 14. Isoniazid | PPT [slideshare.net]

- 15. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]

- 16. m.youtube.com [m.youtube.com]

- 17. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 18. The Psychic Energizer!: The Serendipitous Discovery of the First Antidepressant | Discover Magazine [discovermagazine.com]

- 19. Iproniazid - Wikipedia [en.wikipedia.org]

- 20. imperialbiosciencereview.wordpress.com [imperialbiosciencereview.wordpress.com]

Methodological & Application

Application Note and Detailed Experimental Protocol for the Synthesis of 2-Carbamoylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-Carbamoylisonicotinic acid, a valuable building block in medicinal chemistry and drug development. The outlined two-step synthesis is based on established chemical transformations, starting from commercially available isonicotinic acid. The protocol includes reaction conditions, purification methods, and expected yields.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various pharmaceutically active compounds. The presence of both a carboxylic acid and a carboxamide group on the pyridine ring at positions 4 and 2, respectively, provides multiple points for molecular modification, making it a versatile scaffold for library synthesis and lead optimization in drug discovery programs. This protocol details a reliable method for its preparation in a laboratory setting.

Overall Reaction Scheme

The synthesis of this compound is achieved in two main steps:

-

Step 1: Synthesis of 2-Cyanoisonicotinic Acid from Isonicotinic acid N-oxide.

-

Step 2: Selective Partial Hydrolysis of the nitrile group of 2-Cyanoisonicotinic acid to the corresponding primary amide.

Experimental Protocols

Step 1: Synthesis of 2-Cyanoisonicotinic Acid from Isonicotinic Acid N-oxide

This procedure is adapted from established methods for the cyanation of pyridine N-oxides.

Materials:

-

Isonicotinic acid N-oxide

-

Trimethylsilyl cyanide (TMSCN)

-

Zinc Iodide (ZnI₂)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard glassware for extraction and filtration

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isonicotinic acid N-oxide (1.0 eq) and anhydrous acetonitrile.

-

Add zinc iodide (0.1 eq) to the suspension.

-

Slowly add trimethylsilyl cyanide (2.0 eq) to the reaction mixture at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of 1 M hydrochloric acid.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-cyanoisonicotinic acid.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-cyanoisonicotinic acid.

Step 2: Selective Partial Hydrolysis of 2-Cyanoisonicotinic Acid

This step involves the carefully controlled hydrolysis of the nitrile group to the primary amide.

Materials:

-

2-Cyanoisonicotinic acid

-

Sulfuric acid (concentrated)

-

Crushed ice

-

Sodium carbonate (saturated solution)

-

Beaker

-

Magnetic stirrer

-

pH meter or pH paper

-

Filtration apparatus

Procedure:

-

In a beaker, carefully add 2-cyanoisonicotinic acid (1.0 eq) to concentrated sulfuric acid at 0°C (ice bath).

-

Stir the mixture at room temperature for 24-48 hours. The progress of the hydrolysis should be monitored to prevent the formation of the dicarboxylic acid.

-

Once the starting material is consumed, pour the reaction mixture slowly onto crushed ice with constant stirring.

-

Neutralize the acidic solution by the careful addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

-

The product, this compound, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Data Presentation

| Step | Starting Material | Key Reagents | Solvent | Reaction Temperature | Reaction Time | Product | Expected Yield |

| 1 | Isonicotinic acid N-oxide | TMSCN, ZnI₂ | Acetonitrile | Reflux (82°C) | 12-24 h | 2-Cyanoisonicotinic acid | 60-70% |

| 2 | 2-Cyanoisonicotinic acid | Conc. H₂SO₄ | - | 0°C to Room Temp. | 24-48 h | This compound | 70-80% |

Experimental Workflow Visualization

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: 2-Carbamoylisonicotinic Acid as a Versatile Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carbamoylisonicotinic acid, also known as 4-carboxypyridine-2-carboxamide, is a bifunctional pyridine derivative with significant potential as a precursor in organic synthesis. Its structure, featuring both a carboxylic acid and a primary amide group at positions 4 and 2 of the pyridine ring, respectively, allows for a diverse range of chemical transformations. This makes it a valuable building block for the synthesis of complex heterocyclic systems, novel drug candidates, and functional materials. While extensive literature on the direct application of this compound is limited, its utility can be inferred from the well-established chemistry of isonicotinic acid and isonicotinamide derivatives. These compounds are known to be key intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] This document provides an overview of the potential applications of this compound, along with detailed hypothetical protocols for its use in key synthetic transformations.

Proposed Synthetic Routes to this compound

The efficient synthesis of this compound is crucial for its utilization as a precursor. Based on established organic chemistry principles, several synthetic routes can be proposed. Two plausible methods are outlined below.

1. Selective Hydrolysis of 2,4-Dicyanopyridine

A common method for the synthesis of carboxamides and carboxylic acids from nitriles is through controlled hydrolysis. Selective hydrolysis of one of the two nitrile groups of 2,4-dicyanopyridine could yield the desired product. The reaction conditions, such as pH and temperature, would need to be carefully controlled to favor the formation of the carbamoyl and carboxylic acid groups over complete hydrolysis to the dicarboxylic acid or the diamide.

2. Oxidation of 2-(Hydroxymethyl)isonicotinamide

Another potential route involves the selective oxidation of a precursor molecule. Starting from 2-(hydroxymethyl)isonicotinamide, a selective oxidation of the primary alcohol to a carboxylic acid, while preserving the amide functionality, would yield this compound. A variety of mild oxidizing agents could be employed for this transformation.

Below is a diagram illustrating these proposed synthetic workflows.

Potential Applications in Organic Synthesis

The presence of both a carboxylic acid and an amide group on the pyridine scaffold makes this compound a versatile precursor for various synthetic applications.

1. Synthesis of Fused Heterocyclic Systems

The bifunctional nature of this compound can be exploited to construct fused heterocyclic ring systems. For example, intramolecular cyclization reactions could lead to the formation of pyridopyrimidinedione or other related scaffolds, which are of interest in medicinal chemistry.

2. Derivatization for Drug Discovery

Both the carboxylic acid and the amide functionalities can be readily modified to generate a library of derivatives for biological screening.

-

Esterification and Amidation of the Carboxylic Acid: The carboxylic acid can be converted to a wide range of esters and amides using standard coupling reagents. These modifications can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. Isonicotinic acid derivatives have been explored for their anti-inflammatory properties.[2]

-

Dehydration of the Amide to a Nitrile: The primary amide can be dehydrated to a nitrile group, which is another versatile functional group for further transformations.

-

Hofmann Rearrangement of the Amide: The amide can undergo a Hofmann rearrangement to yield a 2-amino-4-carboxypyridine, a valuable intermediate for further elaboration.

3. Precursor for Bioactive Molecules

Isonicotinamide derivatives are known to exhibit a range of biological activities, including antimicrobial effects.[2] By using this compound as a starting material, novel analogues of known bioactive compounds can be synthesized. For instance, it can serve as a precursor for analogues of isoniazid, a key anti-tubercular drug.

The logical workflow for utilizing this compound as a precursor is depicted below.

References

The Versatility of 2-Carbamoylisonicotinic Acid in Medicinal Chemistry: A Scaffold for Innovation

Introduction: 2-Carbamoylisonicotinic acid, a derivative of isonicotinic acid, presents a versatile scaffold for the design and development of novel therapeutic agents. While direct and extensive research on this specific molecule is emerging, its structural motifs are present in a variety of biologically active compounds. This document explores the potential applications of this compound in medicinal chemistry by examining the activities of structurally related analogues and derivatives. The core structure, featuring a pyridine ring with a carboxylic acid at position 4 and a carbamoyl group at position 2, offers multiple points for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Potential Therapeutic Applications

Derivatives of isonicotinic acid and related nitrogen-containing heterocyclic carboxylic acids have demonstrated a broad spectrum of biological activities. By extension, this compound derivatives are promising candidates for several therapeutic areas:

-

Enzyme Inhibition: The core scaffold can be elaborated to target the active sites of various enzymes.

-

Anticancer Agents: Modifications can lead to compounds that interfere with cancer cell proliferation and survival pathways.

-

Antimicrobial Agents: The pyridine core is a well-established pharmacophore in the development of antibacterial and antifungal drugs.

Application Note 1: Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition

Background: Hypoxia-Inducible Factor-1α (HIF-1α) is a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). In many solid tumors, HIF-1α is overexpressed and contributes to tumor growth, angiogenesis, and metastasis. Therefore, inhibitors of HIF-1α are considered promising anticancer agents. Structurally related 2-aminoisonicotinic acid derivatives have been identified as potent inhibitors of HIF-1α.[1]

Mechanism of Action: While the precise mechanism for 2-aminoisonicotinic acid derivatives is under investigation, they are known to suppress the accumulation of HIF-1α protein under hypoxic conditions. This leads to the downregulation of HIF-1α target genes, such as Vascular Endothelial Growth Factor (VEGF), which is crucial for angiogenesis.[1] The carbamoyl group in this compound can be explored for its potential to enhance binding affinity and selectivity for the target.

Experimental Protocol: HIF-1α Reporter Gene Assay

This protocol outlines a cell-based reporter assay to screen for potential HIF-1α inhibitors.

1. Cell Culture and Transfection:

- Culture human cancer cell lines (e.g., SK-Hep-1, Hep3B) in appropriate media.

- Co-transfect the cells with a reporter plasmid containing a hypoxia-response element (HRE) driving the expression of a reporter gene (e.g., luciferase) and a control plasmid (e.g., β-galactosidase) for normalization.

2. Compound Treatment:

- Plate the transfected cells in 96-well plates.

- Treat the cells with varying concentrations of the test compounds (derivatives of this compound).

3. Hypoxic Induction:

- Incubate the plates in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a defined period (e.g., 16-24 hours). A parallel set of plates should be incubated under normoxic conditions as a control.

4. Reporter Gene Assay:

- Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) and the control enzyme (e.g., β-galactosidase).

5. Data Analysis:

- Normalize the reporter gene activity to the control enzyme activity.

- Calculate the percentage of inhibition of HIF-1α activity for each compound concentration compared to the vehicle-treated control.